5-Amino-3-methylpentanoic acid hydrochloride

Overview

Description

5-Amino-3-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 5-Amino-3-methylpentanoic acid hydrochloride is 1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H . This indicates the presence of a chlorine atom, which is characteristic of hydrochloride compounds.Physical And Chemical Properties Analysis

5-Amino-3-methylpentanoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 167.64 .Scientific Research Applications

Synthesis Methods

Synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride 5-Amino-4-oxopentanoic acid hydrochloride has been successfully synthesized from levulinic acid, demonstrating a feasible process involving esterification and bromination to yield methyl 5- or 3-bromolevulinates. This synthesis pathway proceeds through reaction with potassium phthalimide, followed by acidolysis, achieving an overall yield of 44% (Lin Yuan, 2006).

Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride The electroreduction of methyl 5-nitro-4-oxopentanate was studied, highlighting the influences of various factors on the yield and quality of 5-amino-4-oxopentanoic acid hydrochloride. The research showcased the successful electrochemical synthesis of this compound, providing an alternative synthesis route with a focus on optimizing the conditions for yield and purity (A. Konarev et al., 2007).

Biological Activity & Applications

Biological Activity and Crystal Structure The compound N-(β-Carboxyethyl)-α-isoleucine, which has structural similarities to 5-Amino-3-methylpentanoic acid hydrochloride, was observed to possess biological activity. It was formed from a reaction between acrylamide and the amino acid isoleucine. Its crystal structure was determined to be a three-dimensional network, constructed by intermolecular N—H⋯O and O—H⋯N hydrogen bonds (I. Nehls et al., 2013).

Potential Precursors for Pharmacologically Active Compounds A study presented a series of novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues, emphasizing their significance in inhibiting the angiotensinogen-cleaving action of the enzyme renin. These compounds and their precursors hold potential in the development of pharmacologically active substances (Snigdhayan Mahanta & W. D. Suijlekom, 2007).

Photodynamic Therapy Application Clinical research indicated that 5-amino-4-ketone pentanoic acid salt, related to 5-Amino-3-methylpentanoic acid hydrochloride, is effective in photodynamic therapy for treating urethra condyloma acuminatum. The study showed a high clinical cure rate and lower adverse reaction and recurrence rates compared to control groups, suggesting its potential as an effective treatment method (Hu Xi-ju, 2013).

Safety and Hazards

properties

IUPAC Name |

5-amino-3-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFUNLWEGXYWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

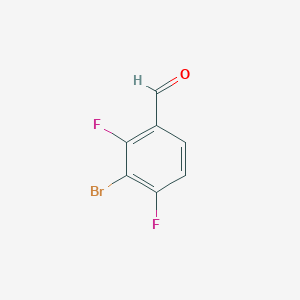

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)

![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)